5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Description
The compound 5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a benzo[a]phenanthridinone derivative characterized by a polycyclic aromatic core substituted with a 3-ethoxy-4-hydroxyphenyl group at position 5 and two methyl groups at position 2.
Properties
IUPAC Name |
5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3/c1-4-31-23-13-17(10-12-21(23)29)26-25-19(14-27(2,3)15-22(25)30)24-18-8-6-5-7-16(18)9-11-20(24)28-26/h5-13,26,28-29H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZYLLNUHZLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The benzo[a]phenanthridinone scaffold is associated with glutaminase inhibition, a therapeutic target in oncology. Below is a detailed comparison with key analogs:
Structural and Functional Comparison
Key Observations :
Bromine in compound 968 likely contributes to stronger hydrophobic interactions with glutaminase’s allosteric pocket, whereas the ethoxy/hydroxy groups in the target compound could favor hydrogen bonding .
Mechanistic Differences: Compound 968 and BPTES/CB-839 target glutaminase but differ in binding: 968 is allosteric, while BPTES/CB-839 are non-competitive . The target compound’s mechanism remains speculative but may align with 968’s allosteric mode due to structural homology.
Therapeutic Potential: Compound 968 shows efficacy in preclinical models of ovarian, breast, and lung cancers, often synergizing with paclitaxel or immune checkpoint inhibitors . The target compound’s activity is unstudied, but its substituents suggest possible immunomodulatory effects via altered glutamine metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
